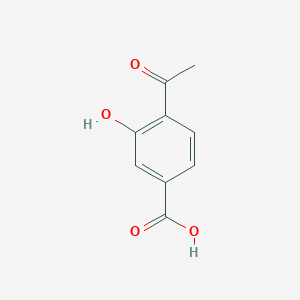

4-Acetyl-3-hydroxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetyl-3-hydroxybenzoic acid is a natural product found in Aspergillus versicolor . It has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an acetyl group at the 4th position and a hydroxy group at the 3rd position . The InChI string is InChI=1S/C9H8O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3,(H,12,13) .

Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 379.9±32.0 °C and a predicted density of 1.365±0.06 g/cm3 .

科学的研究の応用

Biotechnological Applications

4-Acetyl-3-hydroxybenzoic acid, closely related to 4-Hydroxybenzoic acid (4-HBA), has emerged as a promising intermediate for several bioproducts. Its applications span across various sectors such as food, cosmetics, pharmacy, and fungicides. Advanced biosynthetic techniques and metabolic engineering approaches have enabled the production of 4-HBA-based products, including resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

Anticancer Potential

Research has identified 4-Hydroxybenzoic acid derivatives as inhibitors of histone deacetylases (HDACs). These compounds demonstrated antiproliferative and proapoptotic activities, specifically arresting cell cycle progression and inducing apoptotic cell death in cancer cells, without affecting the viability of normal cells. This indicates their potential in anti-cancer therapies (Seidel et al., 2014).

Polymerization and Industrial Applications

This compound is used in the polymerization of high-temperature polymers, particularly as a monomer for thermotropic polymers. Understanding its synthesis kinetics is crucial for industrial applications. The specific reaction mechanisms and the rate of reaction under various conditions have been studied to optimize its usage in polymer industries (Vora et al., 2003).

Food Safety and Preservation

Parabens, the esters of 4-hydroxybenzoic acid, are extensively used as preservatives in foods, cosmetics, and pharmaceutical products. Analytical methods like HPLC–MS/MS have been developed for the quantification of various parabens in food, ensuring safety and regulatory compliance. This is significant in monitoring the presence and concentration of such compounds in consumer goods (Cao et al., 2013).

Crystallization and Material Science

Research on hydroxybenzoic acid derivatives has delved into the synthesis, self-assembly, and characterization of pseudopolymorphs. Such studies are important in material science, particularly in understanding how different crystalline forms can be influenced by various factors, thus impacting material properties (Jayaraman et al., 2004).

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-Acetyl-3-hydroxybenzoic acid are currently unknown. This compound is a type of hydroxybenzoic acid, which are known to have various biochemical and antioxidant capabilities . .

Mode of Action

As a hydroxybenzoic acid, it may have similar properties to other compounds in this group, such as the ability to inhibit certain metabolic enzymes . .

Biochemical Pathways

Hydroxybenzoic acids are known to be involved in various biochemical processes, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . .

Result of Action

As a hydroxybenzoic acid, it may have various health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . .

生化学分析

Biochemical Properties

It is known that hydroxybenzoic acids, a group to which this compound belongs, can participate in reactions involving both the aromatic ring and the functional groups

Cellular Effects

Given its structural similarity to other hydroxybenzoic acids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 4-Acetyl-3-hydroxybenzoic acid are not well-defined. It is known that hydroxybenzoic acids can be derived from the metabolism of the oxidative breakdown of alcohol in the liver

特性

IUPAC Name |

4-acetyl-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTAASUBWXZBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2628313.png)

![Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate](/img/structure/B2628316.png)

![3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID](/img/structure/B2628318.png)

![7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2628320.png)

![4,6-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2628323.png)

![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)

![N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride](/img/structure/B2628328.png)

![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide](/img/structure/B2628334.png)